2-Amino-4-isopropylamino-6-ethylthio-1,3,5-triazine
Description
Properties
IUPAC Name |
6-ethylsulfanyl-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N5S/c1-4-14-8-12-6(9)11-7(13-8)10-5(2)3/h5H,4H2,1-3H3,(H3,9,10,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFDAEQSCSSHGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=NC(=N1)NC(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40704439 | |
| Record name | 6-(Ethylsulfanyl)-N~2~-(propan-2-yl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092352-75-4 | |
| Record name | 6-(Ethylthio)-N2-(1-methylethyl)-1,3,5-triazine-2,4-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1092352-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Ethylsulfanyl)-N~2~-(propan-2-yl)-1,3,5-triazine-2,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40704439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-Amino-4-isopropylamino-6-ethylthio-1,3,5-triazine typically involves the nucleophilic substitution of cyanuric chloride. The process includes the following steps :
Nucleophilic Substitution: Cyanuric chloride undergoes sequential nucleophilic substitution with primary amines and thiols.
Reaction Conditions: The reactions are usually carried out in solvents like 1,4-dioxane or 1,2-dichloroethane under reflux conditions.
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.
Chemical Reactions Analysis
2-Amino-4-isopropylamino-6-ethylthio-1,3,5-triazine undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound undergoes nucleophilic substitution reactions, where the amino and ethylthio groups can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include amines, thiols, and halides, with reactions often conducted under reflux or at elevated temperatures.
Major Products: The major products formed depend on the specific reagents used, leading to a variety of substituted triazines.
Scientific Research Applications
2-Amino-4-isopropylamino-6-ethylthio-1,3,5-triazine has numerous scientific research applications :
Chemistry: It is used as a building block for synthesizing more complex triazine derivatives.
Biology: The compound exhibits biological activity and is studied for its potential use in pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an antitumor or antimicrobial agent.
Industry: It is utilized in the production of herbicides, polymer stabilizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-isopropylamino-6-ethylthio-1,3,5-triazine involves its interaction with specific molecular targets :
Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways.
Pathways Involved: It may inhibit or activate specific pathways, leading to its observed biological effects.
Effects: The compound’s effects are mediated through its binding to target molecules, altering their function and activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
Substituent groups on the 1,3,5-triazine ring dictate chemical behavior and applications. Below is a comparative analysis of key analogs:
¹Molecular weight discrepancy noted in (calculated: ~174.5 g/mol).
Physico-Chemical Properties
- Degradation : Chloro-substituted triazines (e.g., terbutylazine, atrazine) degrade via reductive dechlorination using zero-valent iron or electrochemical methods . Ethylthio groups may undergo oxidation to sulfoxides/sulfones, altering environmental persistence .
Environmental and Toxicological Behavior
- Deisopropylatrazine : A degradation product of atrazine, it exhibits lower herbicidal activity but serves as a biomarker for environmental monitoring .
Key Research Findings
- Degradation Efficiency : Terbutylazine and deisopropylatrazine show 80–90% degradation within 24 hours using zero-valent iron, suggesting chloro groups are critical for reductive cleavage .
- Structural Activity: Cyclopropyl substituents (e.g., in 2-Amino-4-chloro-6-cyclopropyl-1,3,5-triazine) introduce steric hindrance, reducing reactivity but enhancing selectivity in drug design .
Biological Activity
2-Amino-4-isopropylamino-6-ethylthio-1,3,5-triazine is a member of the triazine family, characterized by the molecular formula and a molecular weight of approximately 213.3 g/mol. This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and agrochemistry.
The synthesis of 2-Amino-4-isopropylamino-6-ethylthio-1,3,5-triazine typically involves nucleophilic substitution reactions with cyanuric chloride. The reaction conditions often include solvents such as 1,4-dioxane or 1,2-dichloroethane under reflux conditions. This synthetic pathway allows for the introduction of various functional groups that enhance its biological activity .
The biological activity of 2-Amino-4-isopropylamino-6-ethylthio-1,3,5-triazine is attributed to its interaction with specific molecular targets within cells. It has been shown to influence several biological pathways by:
- Inhibiting Enzyme Activity : The compound acts as an inhibitor for various enzymes involved in cellular metabolism and signaling pathways.
- Modulating Receptor Activity : It interacts with receptors that regulate cell growth and proliferation, potentially leading to anti-cancer effects.
Antitumor Activity
Research indicates that derivatives of this triazine compound exhibit significant antitumor properties. For instance, studies have reported IC50 values (the concentration required to inhibit cell growth by 50%) against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung) | 0.20 |
| MCF-7 (Breast) | 1.25 |
| HeLa (Cervical) | 1.03 |
| MDA-MB-231 (Breast) | 15.83 |
| HepG2 (Liver) | 12.21 |
These results suggest a promising potential for these compounds in cancer therapy .
Case Studies
- Topoisomerase Inhibition : A study demonstrated that certain derivatives of triazines could inhibit topoisomerase enzymes, which are crucial for DNA replication and repair. This inhibition was linked to apoptosis in cancer cells .
- Phosphoinositide 3-Kinase (PI3K) Inhibition : Another research highlighted the ability of specific triazine derivatives to inhibit PI3K/mTOR pathways, which are vital for cell growth and metabolism regulation. This inhibition led to reduced tumor growth in xenograft models .
Applications in Agriculture
Beyond its pharmaceutical applications, 2-Amino-4-isopropylamino-6-ethylthio-1,3,5-triazine is also explored for its herbicidal properties. Its unique structure allows it to function effectively as an herbicide, targeting broadleaf weeds while minimizing harm to cereal crops.
Q & A
Q. How can advanced spectroscopic techniques (e.g., XPS, TOF-SIMS) resolve surface adsorption behavior of the compound in environmental samples?
- Methodological Answer : Prepare model surfaces (e.g., silica, humic acid-coated particles) and analyze adsorption isotherms. Use X-ray photoelectron spectroscopy (XPS) to quantify elemental composition at the surface and time-of-flight secondary ion mass spectrometry (TOF-SIMS) for molecular mapping. Cross-reference with computational adsorption models (Langmuir/Freundlich) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
